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The hydrogenphosphite anion (H2POs™) often acts as a key component in crystal structures, forming

extensive hydrogen-bonded networks that provide structural cohesion.

The table below summarizes quantitative crystal data and strong hydrogen-bond interactions from a

crystallographic study of cytosinium dihydrogen phosphite [1].

Parameter Value |/ Description
Chemical Formula CaHeN30O*-H2PO3~
Molecular Weight 193.10 g/mol
Crystal System Triclinic

Space Group P1

| Unit Cell Dimensions | a = 4.5625 A, b = 6.4739 A, ¢ = 6.5933 A a = 92.934°, B = 91.236°, y = 98.627° | |
Unit Cell Volume | 192.21 A3 | | Strong H-Bonds (D-H-+A) | N1-H1--02, O1-H1A--03, N3-H3--03, N8-
H?7-+-02 H-bond lengths range from 1.75 A to 1.94 A. |

In this structure, the inorganic moieties form a network of H2POs~ tetrahedra connected by strong O-H:--O
hydrogen bonds, creating a two-dimensional network. The organic cations are then bonded to these inorganic

layers via N-H---O interactions [1].
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Anion Binding Affinity with Synthetic Receptors

Research on bis-urea anion receptors reveals how synthetic molecules can selectively recognize H2POa4~
(dihydrogen phosphate), which is structurally analogous to H2PO3~. The thermodynamic parameters offer

insights into the binding behavior.

The table below summarizes binding data from isothermal titration calorimetry (ITC) for receptors

interacting with TBA-H2PO4 (tetrabutylammonium dihydrogen phosphate) in DMF [2].

Receptor Binding Constant (K_b M~*) AH° (kd mol~*) -TAS° (kJ mol-*) Stoichiometry (n)

BUR-1 3.83£0.04 x 10* -3.75 -19.32 2.32
BUR-2 3.07 £0.02 x 103 -7.18 -12.72 1.95
BUR-3 5.16 + 0.05 x 102 -6.03 -15.16 1.07

A key finding is that binding to H2PO4~ is often entropy-driven, indicated by the favorable negative TAS®

term. This is likely due to the release of solvent molecules (water) upon the anion binding to the receptor [2].

Emerging Applications & Protocols

Electrocatalysis for Seawater Splitting

A 2025 study reports an ammonium iron hydrogen phosphite (FeHPhi) electrocatalyst. The [HPO3]?~
oxoanion acts as a Lewis base, creating a chloride-repellant ("chlorophobic") environment that protects the
anode from corrosion in seawater. This property is crucial for developing durable catalysts for hydrogen

production via seawater electrolysis [3].

Experimental Protocol: Single-Crystal Growth for X-ray
Diffraction
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The following workflow visualizes the crystallization method used to prepare the cytosinium dihydrogen

phosphite single crystal for structural analysis [1]:

Start: Prepare 1:1 aqueous solution
of cytosine and phosphorous acid

l

Allow solution
to stand at
room temperature

l

Manual separation
of yellow crystals formed

l

Mount crystal for
single-crystal
X-ray analysis

l

Data Collection:
Nonius KappaCCD diffractometer
Mo Ka radiation, T = 293 K

Click to download full resolution via product page

Crystal Growth Workflow [1]

Experimental Protocol: Anion Binding Studies

For determining binding affinity, researchers used Isothermal Titration Calorimetry (ITC) and 'H NMR

Titration [2]:
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e ITC: A solution of the bis-urea receptor (2 mM in DMF) was titrated with a tetrabutylammonium anion
salt (TBA-H2POa4, 50 mM in DMF) at 25°C. The heat change for each injection was measured to
calculate binding constant (K_b), enthalpy (AH®), and stoichiometry (n).

¢ 'H NMR Titration: A solution of the receptor was titrated with the anion salt. Chemical shift changes
of the urea N-H protons were monitored to determine binding constants and understand interaction
geometry.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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